molecular formula C6H9NO3 B121982 Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate CAS No. 155884-28-9

Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No. B121982
M. Wt: 143.14 g/mol
InChI Key: SNYAIJXJIRNCGO-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. These compounds are of interest due to their diverse range of biological activities and their use as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of oxazole derivatives, including those similar to methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate, can be achieved through various methods. One

Scientific Research Applications

Synthesis and Transformations

Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate is involved in various synthetic processes. For instance, it is used in the synthesis of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their derivatives, which can be further transformed to introduce different residues into the oxazole structure (Prokopenko et al., 2010).

Functionalized Oxazolines Synthesis

This compound plays a role in the efficient synthesis of functionalized oxazolines, particularly under solvent-free conditions. This process involves the reaction of various reagents, demonstrating the versatility of methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate in chemical synthesis (Yavari et al., 2008).

Photophysical Properties

The photophysical properties of compounds derived from this chemical are of interest in scientific research. For example, certain derivatives exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them potential candidates for use as fluorescent probes (Ferreira et al., 2010).

Coordination Chemistry

Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate derivatives, specifically oxazolines, are used as chiral auxiliaries in asymmetric organic syntheses. Their structural characteristics, such as the chiral centers near the donor atoms, make them valuable in transition metal coordination chemistry (Gómez et al., 1999).

Photochemical Studies

The compound has also been studied in photochemistry. For example, its derivatives have been used to investigate the photoisomerization processes, providing insight into the photoreactivity of such compounds (Lopes et al., 2011).

Application in Organic Synthesis

It is also used in the synthesis of various organic compounds, including novel oxazoles. These synthetic processes often involve catalytic methods and offer pathways to create structurally diverse and potentially bioactive molecules (Kumar et al., 2012).

Future Directions

Oxazole and its derivatives have been intermittently satisfied as a functional lead molecule in modern medicinal chemistry . Prominently, enormous oxazole candidates or drugs are developed for the treatment of disease which increases its developmental values as medicinal agents . The important information presented in the researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4-7-5(3-10-4)6(8)9-2/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYAIJXJIRNCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445606
Record name Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate

CAS RN

155884-28-9
Record name Methyl 4,5-dihydro-2-methyl-4-oxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155884-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (5.86 g, 58.01 mmol) was added to a suspension of L-serine methyl hydrochloride (4.5 g, 29.03 mmol) and ethylacetimidate hydrochloride (4.3 g, 34.95 mmol) in dichloromethane (40 mL) at 0° C. over a period of 20 min. The mixture was then stirred at ambient temperature for 18 h. The suspension was filtered and washed with diethyl ether. The solid which precipitated from the filtrate was again filtered and washed with diethyl ether. The resulting filtrate was dried over anhydrous sodium sulfate and concentrated in vacuo to afford methyl 2-methyl-4,5-dihydrooxazole-4-carboxylate (3 g, 72%) as a liquid.
Quantity
5.86 g
Type
reactant
Reaction Step One
Name
L-serine methyl hydrochloride
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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